Cas no 2097959-93-6 (6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde is a heterocyclic compound featuring a fused imidazo-oxazine core with a thiophene substituent and a formyl functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and materials chemistry, where it serves as a key intermediate for further derivatization. The presence of both electron-rich thiophene and reactive aldehyde groups enhances its utility in cross-coupling reactions, nucleophilic additions, and cyclization processes. Its rigid bicyclic framework contributes to stability while enabling precise stereochemical control in complex molecule synthesis. The compound is typically handled under inert conditions due to the aldehyde's sensitivity.
6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde structure
2097959-93-6 structure
商品名:6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
CAS番号:2097959-93-6
MF:C11H10N2O2S
メガワット:234.274301052094
CID:5041655

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
    • 6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
    • 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
    • インチ: 1S/C11H10N2O2S/c14-5-8-9-6-15-10(4-13(9)7-12-8)11-2-1-3-16-11/h1-3,5,7,10H,4,6H2
    • InChIKey: LGNGKRPYKBOWHM-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1CN2C=NC(C=O)=C2CO1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 72.4

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-8895-0.5g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8895-10g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8895-5g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8895-1g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
1g
$660.0 2023-09-07
TRC
T274641-1g
6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6
1g
$ 570.00 2022-06-02
Life Chemicals
F1907-8895-2.5g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
2.5g
$1439.0 2023-09-07
TRC
T274641-500mg
6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6
500mg
$ 365.00 2022-06-02
TRC
T274641-100mg
6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6
100mg
$ 95.00 2022-06-02
Life Chemicals
F1907-8895-0.25g
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
2097959-93-6 95%+
0.25g
$595.0 2023-09-07

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde 関連文献

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehydeに関する追加情報

Introduction to 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde (CAS No. 2097959-93-6)

6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde (CAS No. 2097959-93-6) is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazooxazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the thiophene ring and the aldehyde functional group, contribute to its distinct chemical and biological properties.

The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. This ring system is widely found in natural products and synthetic compounds due to its electron-rich nature and ability to form stable complexes with various metal ions. In the context of 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde, the thiophene ring enhances the compound's lipophilicity and facilitates its interaction with biological targets.

The imidazooxazine scaffold is a versatile core structure that has been extensively studied for its potential in drug discovery. Imidazooxazines are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of this scaffold in 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde suggests that it may possess similar pharmacological properties.

The aldehyde functional group at the C1 position of the imidazooxazine ring is a key feature of this compound. Aldehydes are highly reactive and can participate in various chemical reactions, such as condensation reactions with amines to form imines or Schiff bases. This reactivity makes 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde an attractive candidate for the synthesis of more complex derivatives with enhanced biological activities.

Recent studies have explored the potential therapeutic applications of 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde may have potential as a novel anti-inflammatory agent for the treatment of inflammatory diseases.

Another area of interest is the compound's anti-cancer activity. Preliminary studies have demonstrated that 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt signaling pathway and activate the p53 tumor suppressor protein. These results indicate that 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde may have potential as an anti-cancer agent for further development.

In addition to its therapeutic potential, 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde has also been investigated for its use as a chemical probe in biological research. The aldehyde functional group allows for easy conjugation with fluorescent dyes or other labeling agents, making it useful for studying protein-protein interactions and cellular processes. This versatility has led to its application in high-throughput screening assays and other biotechnological applications.

The synthesis of 6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde involves several steps that highlight its structural complexity. The synthesis typically begins with the formation of an intermediate imidazooxazine core through a multistep reaction sequence involving cyclization and functional group transformations. The thiophene ring is then introduced via a coupling reaction with an appropriate thiophene derivative. Finally, the aldehyde functional group is generated through oxidation or other chemical transformations.

Despite its promising properties and potential applications, further research is needed to fully understand the mechanisms of action and optimize the pharmacological profile of 6-(Thiophen-2-y l)-5 , 6 -d i h y d ro - 8 H - i m i d az o [ 5 , 1 - c ] [ 1 , 4 ] o x az i n e - 1 - c ar b al de hy de . Ongoing studies are focusing on improving its solubility and bioavailability through structural modifications and formulation strategies. Additionally, preclinical studies are being conducted to evaluate its safety and efficacy in animal models of disease.

In conclusion, 6-(Thiophen-2-y l ) - 5 , 6 - d i h y d ro - 8 H - i m i d az o [ 5 , 1 - c ] [ 1 , 4 ] o x az i n e - 1 - c ar b al de hy de (CAS No. 2097959–93–6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm